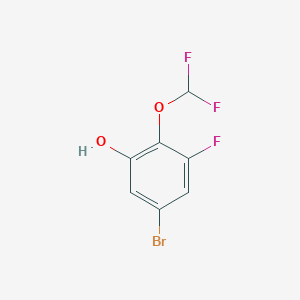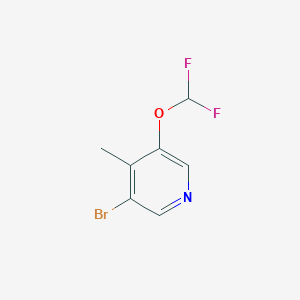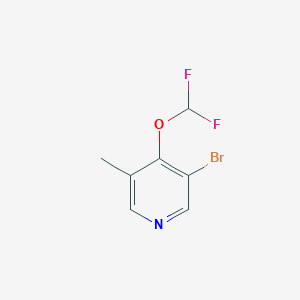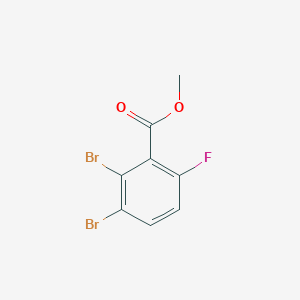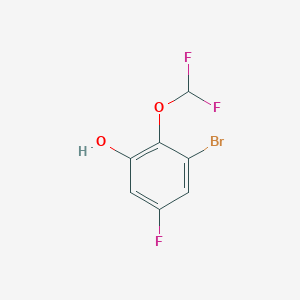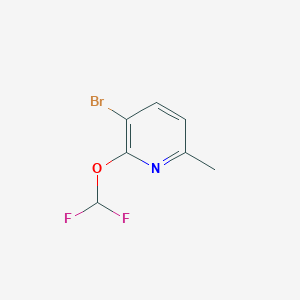
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
描述
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, or DBDMFPA, is a brominated phenylacetonitrile compound that is used in a variety of scientific research applications. It is a versatile compound due to its unique properties, including its low toxicity, good solubility in organic solvents, and its ability to react with a variety of other compounds. DBDMFPA is widely used in organic synthesis, biochemistry, and pharmacology research.
科学研究应用
DBDMFPA has a variety of scientific research applications due to its unique properties. It is widely used in organic synthesis and biochemistry, as it is a versatile compound that can react with a variety of other compounds. It is also used in pharmacology research due to its low toxicity and its ability to interact with a variety of biological molecules. DBDMFPA has been used in the synthesis of a variety of pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents. It has also been used to study the structure and function of proteins and other biological molecules.
作用机制
The mechanism of action of DBDMFPA is not fully understood. However, it is believed that its brominated structure helps it interact with a variety of biological molecules. The difluoromethoxy group is thought to be important in the binding of DBDMFPA to proteins, as it can interact with the hydrogen bonds that form between the protein and other molecules. The phenylacetonitrile portion of the molecule is thought to be important in the binding of DBDMFPA to other molecules, as it can interact with the hydrophobic regions of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBDMFPA have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to have some anti-viral activity in vitro. The exact mechanism of action of DBDMFPA is not yet known, but it is believed to involve the interaction of its brominated structure with a variety of biological molecules.
实验室实验的优点和局限性
DBDMFPA has a number of advantages for use in laboratory experiments. It is a simple compound to synthesize, and can be prepared in a laboratory setting using a few readily available reagents. It is also a versatile compound that can react with a variety of other compounds. Additionally, it has low toxicity and is able to interact with a variety of biological molecules. The main limitation of DBDMFPA is that its exact mechanism of action is not yet known, and further research is needed to fully understand its biochemical and physiological effects.
未来方向
There are a number of potential future directions for research on DBDMFPA. Further studies are needed to better understand the exact mechanism of action of the compound, and its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceutical compounds, and its potential use as a therapeutic agent. Finally, further research is needed to explore the potential uses of DBDMFPA in other scientific research applications, such as organic synthesis and biochemistry.
属性
IUPAC Name |
2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKQMTLDKIUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



